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Compound of Interest

Compound Name: Aureobasidin |

Cat. No.: B15181467

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic that exhibits potent antifungal activity
against a broad spectrum of fungi, including the fission yeast Schizosaccharomyces pombe. Its
specific mechanism of action and the availability of a dominant resistance gene make it an
excellent selectable marker for genetic manipulation and screening in this important model
organism. This document provides detailed application notes and protocols for the effective use
of Aureobasidin Ain S. pombe research.

Mechanism of Action

Aureobasidin A targets and inhibits the enzyme inositol phosphorylceramide (IPC) synthase,
which is encoded by the aurl gene in S. pombe.[1][2] IPC synthase is a crucial enzyme in the
sphingolipid biosynthesis pathway, catalyzing the transfer of inositol phosphate from
phosphatidylinositol to ceramide to form IPC.[3] The disruption of this pathway leads to the
depletion of essential complex sphingolipids, compromising cell membrane integrity and
ultimately causing cell death.

Resistance to Aureobasidin A is conferred by a mutant allele of the aurl gene, often designated
as aurl-C or aurlR.[1][4] This resistance is dominant, meaning that the expression of a single
copy of the mutant gene is sufficient to protect the cells from the toxic effects of the antibiotic.
This feature makes it a highly effective selectable marker for plasmid-based expression and
genomic integration in wild-type S. pombe strains without the need for auxotrophic markers.
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Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of Aureobasidin A
in S. pombe research.

Parameter Value Reference
Molecular Weight ~1100 g/mol
Purity >95% (HPLC)

B Soluble in ethanol or methanol;
Solubility ]

Insoluble in water

Storage (Dry) Room temperature
Storage (Stock Solution) 4°C

Table 1: Physicochemical Properties of Aureobasidin A

L Recommended
Application . Reference
Concentration Range

Selection in solid media (e.g.,

0.1-0.5 pg/mL 2
YES agar) Ha 2]

Selection in liquid media (e.qg.,

0.1-0.5 pg/mL 2
YES broth) Ho 2l

] ] 0.5 - 5.0 mg/mL in ethanol or
Stock Solution Preparation
methanol

Table 2: Recommended Concentrations for S. pombe Selection

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of Aureobasidin A
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Before initiating a series of experiments, it is crucial to determine the optimal concentration of
Aureobasidin A for your specific S. pombe strain and experimental conditions. The Minimum
Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible
growth of a microorganism.

Materials:

S. pombe strain of interest

Yeast Extract with Supplements (YES) medium

Aureobasidin A stock solution (e.g., 1 mg/mL in ethanol)

Sterile 96-well microtiter plate

Spectrophotometer or microplate reader
Procedure:

e Prepare a starting culture: Inoculate the S. pombe strain into 5 mL of YES liquid medium and
grow overnight at 30°C with shaking to reach a logarithmic growth phase.

o Prepare cell suspension: Dilute the overnight culture in fresh YES medium to a final
concentration of approximately 1 x 1075 cells/mL.

e Prepare Aureobasidin A dilutions: In a 96-well plate, perform a two-fold serial dilution of
Aureobasidin A in YES medium. The final volume in each well should be 100 pL. A typical
concentration range to test is 0.05 to 5 pg/mL. Include a well with no Aureobasidin A as a
positive control for growth and a well with medium only as a negative control.

 Inoculate the plate: Add 100 pL of the prepared S. pombe cell suspension to each well of the
96-well plate, resulting in a final volume of 200 pL and a cell density of approximately 5 x
1074 cells/mL.

 Incubation: Incubate the plate at 30°C for 24-48 hours.

o Determine MIC: The MIC is the lowest concentration of Aureobasidin A at which no visible
growth (turbidity) is observed. This can be assessed visually or by measuring the optical
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density at 600 nm (OD600) using a microplate reader.

Protocol 2: Transformation of S. pombe with
Aureobasidin A Selection

This protocol describes a lithium acetate-based transformation method for introducing a
plasmid containing the Aureobasidin A resistance gene (aurlR) into S. pombe.

Materials:

e S. pombe strain to be transformed

Plasmid DNA containing the aurlR resistance cassette (e.g., pAUR224)

YES medium

1 M Lithium Acetate (LIOAc), pH 4.9

50% (w/v) Polyethylene Glycol (PEG 4000)

TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 7.5)

YES agar plates containing the predetermined MIC of Aureobasidin A

Procedure:

Culture preparation: Inoculate the S. pombe strain in 10 mL of YES medium and grow
overnight at 30°C with shaking to a cell density of 0.5 - 1 x 10°7 cells/mL.

o Cell harvesting: Centrifuge the cell culture at 3,000 x g for 5 minutes.

e Washing: Discard the supernatant and wash the cell pellet with 10 mL of sterile water,
followed by a wash with 10 mL of 0.1 M LIiOAc.

» Resuspension: Resuspend the cell pellet in 100 puL of 0.1 M LiOAc per transformation.

o Transformation mix: To the cell suspension, add 1-5 ug of plasmid DNA.
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e PEG addition: Add 290 pL of 50% PEG 4000 and mix gently by vortexing.
e |ncubation: Incubate the mixture at 30°C for 30-60 minutes.
o Heat shock: Heat shock the cells at 42°C for 15 minutes.

e Recovery: Add 1 mL of YES medium and incubate at 30°C for 1-2 hours to allow for the
expression of the resistance gene.

o Plating: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 200-200 L
of YES medium. Plate the entire cell suspension onto YES agar plates containing the
appropriate concentration of Aureobasidin A.

 Incubation: Incubate the plates at 30°C for 3-5 days until transformant colonies appear.
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Caption: Sphingolipid Biosynthesis Pathway in S. pombe.
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Caption: Workflow for S. pombe transformation with AbA selection.
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Caption: Logical relationship of Aureobasidin A selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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